3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester
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Overview
Description
3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester, also known as 3α, 27-Dihydroxylupen-20(29)-en-28-oic acid methyl ester, is a potent Topoisomerase II inhibitor . It is a compound with the molecular formula C33H52O5 and a molecular weight of 528.774 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C33H52O5 . Unfortunately, the search results do not provide a detailed structural analysis.Physical and Chemical Properties Analysis
This compound has a molecular weight of 528.774 and a molecular formula of C33H52O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored as a powder at -20°C for 3 years or in solvent at -80°C for 2 years .Scientific Research Applications
DNA Topoisomerase II Inhibition
3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester has been identified as a DNA topoisomerase II inhibitor. This activity was discovered in a study involving triterpenoids isolated from the roots of Peganum nigellastrum, where this compound demonstrated significant inhibitory activity with an IC50 value of 8.9 µM/mL (Ma, Hano, Nomura, & Chen, 2000).
Cytotoxic Activities
Research on triterpenoids from the root bark of Helicteres angustifolia revealed that compounds similar to this compound exhibited cytotoxic activities against various human cancer cell lines, including colorectal cancer (COLO 205), hepatoma (Hep G2), and gastric cancer (AGS) (Pan, Chen, Lee, & Chen, 2008).
Antifeedent Properties
A study on betulinic acid derivatives, closely related to this compound, demonstrated antifeedent activity against the agricultural pest tobacco caterpillar larvae (Jagadeesh, Krupadanam, Srimannarayana, Murthy, Kaur, & Raja, 1998).
Anti-HIV and Anti-Inflammatory Activities
Research involving lupanes from the leaves and twigs of Garcinia hanburyi, which are structurally similar to this compound, showed anti-HIV-1 activities and anti-inflammatory effects in various assays (Reutrakul et al., 2010).
Gastroprotective Effects
In a study involving triterpenoids isolated from Anabasis articulata, compounds structurally related to this compound demonstrated gastroprotective effects and cytotoxic activities against tumor cell lines (Gamal, Abo-El-Seoud, & Attia, 2021).
Mechanism of Action
3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester acts as a potent inhibitor of Topoisomerase II . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting Topoisomerase II, this compound can interfere with the cell cycle and potentially have anti-cancer effects.
Properties
IUPAC Name |
methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26?,27+,30-,31+,32-,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGNJRCYISSOX-DBWROOMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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